molecular formula C10H15N3O2S B13595521 2-[(2-Methyl-1,3-thiazol-5-yl)formamido]pentanamide

2-[(2-Methyl-1,3-thiazol-5-yl)formamido]pentanamide

Cat. No.: B13595521
M. Wt: 241.31 g/mol
InChI Key: DXESMCYFXYKUFE-UHFFFAOYSA-N
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Description

2-[(2-Methyl-1,3-thiazol-5-yl)formamido]pentanamide is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is known for its potential biological activities and is of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methyl-1,3-thiazol-5-yl)formamido]pentanamide typically involves the reaction of 2-methyl-1,3-thiazole-5-carboxylic acid with appropriate amines under specific conditions. One common method includes the use of formamide as a reagent to introduce the formamido group. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methyl-1,3-thiazol-5-yl)formamido]pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

2-[(2-Methyl-1,3-thiazol-5-yl)formamido]pentanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-Methyl-1,3-thiazol-5-yl)formamido]pentanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1,3-thiazole-5-carboxamide: Similar structure but lacks the formamido group.

    2-Methyl-1,3-thiazole-5-carboxylic acid: Precursor in the synthesis of the target compound.

    2-Methyl-1,3-thiazole-5-amine: Another derivative with potential biological activities.

Uniqueness

2-[(2-Methyl-1,3-thiazol-5-yl)formamido]pentanamide is unique due to its specific formamido group, which imparts distinct chemical and biological properties. This functional group can enhance the compound’s ability to interact with biological targets, making it a valuable molecule for research and development.

Properties

Molecular Formula

C10H15N3O2S

Molecular Weight

241.31 g/mol

IUPAC Name

N-(1-amino-1-oxopentan-2-yl)-2-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C10H15N3O2S/c1-3-4-7(9(11)14)13-10(15)8-5-12-6(2)16-8/h5,7H,3-4H2,1-2H3,(H2,11,14)(H,13,15)

InChI Key

DXESMCYFXYKUFE-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)N)NC(=O)C1=CN=C(S1)C

Origin of Product

United States

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